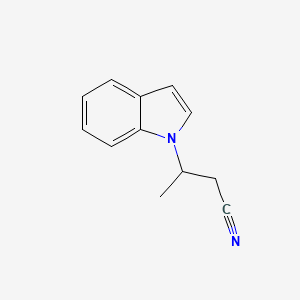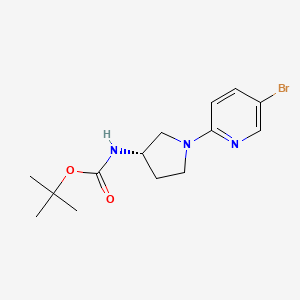
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione can be synthesized through the cyclization of amido-nitriles. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the condensation of corresponding bromo-ketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-methylimidazole with thiourea under acidic conditions, such as in acetic acid, at temperatures ranging from 50-70°C .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and is involved in the study of enzyme mechanisms.
Industry: It is used as an additive in rubber to enhance performance and longevity.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Methimazole: Known for its use as an antithyroid drug.
Thiamazole: Another antithyroid agent with similar structure and function.
1-Methyl-2-imidazolethiol: Shares the imidazole core but differs in functional groups.
Uniqueness: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H10N2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
3-methyl-5-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) |
InChI-Schlüssel |
YFCLVGABOLJQGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(NC1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8470605.png)
![[2-(4-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8470608.png)






![6-bromo-4-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-quinoline](/img/structure/B8470658.png)
